molecular formula C11H17N3 B2611970 (1-(吡啶-4-基)哌啶-4-基)甲胺 CAS No. 166954-15-0

(1-(吡啶-4-基)哌啶-4-基)甲胺

货号 B2611970
CAS 编号: 166954-15-0
分子量: 191.278
InChI 键: JVTMDVFGRFFOOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1-(Pyridin-4-yl)piperidin-4-yl)methanamine” is a chemical compound with the CAS Number: 166954-15-0 . It has a molecular weight of 191.28 and its IUPAC name is [1- (4-pyridinyl)-4-piperidinyl]methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3/c12-9-10-3-7-14 (8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9,12H2 . This indicates that the compound has a structure involving a pyridine ring attached to a piperidine ring via a methanamine linker .


Physical And Chemical Properties Analysis

“(1-(Pyridin-4-yl)piperidin-4-yl)methanamine” has a density of 1.1±0.1 g/cm3, a boiling point of 338.4±12.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 158.4±19.6 °C . The compound is a powder at room temperature .

科学研究应用

骨骼疾病治疗

与查询化学物质相关的化合物(1-(4-(萘-2-基)嘧啶-2-基)哌啶-4-基)甲胺,被发现作为一项针对骨骼疾病的高通量筛选战役的一部分。此化合物针对 Wnt β-catenin 细胞信息传递系统,已在增加大鼠小梁骨形成率方面显示出有希望的结果 (Pelletier 等人,2009)

抗破骨细胞活性

包括 (1-(吡啶-4-基)哌啶-4-基)甲胺衍生物在内的一系列化合物,显示出中度至高的抗破骨细胞和成骨细胞活性。此项研究表明在治疗影响骨密度和强度的疾病中具有潜在应用 (Reddy 等人,2012)

抗惊厥剂

与 (1-(吡啶-4-基)哌啶-4-基)甲胺在结构上相关的 3-氨基甲基吡啶的席夫碱已被合成并表现出显著的抗惊厥活性。这表明在癫痫和相关癫痫发作疾病的治疗中具有潜在的治疗应用 (Pandey & Srivastava,2011)

催化应用

源自 1-(3-(吡啶-2-基)苯基)甲胺的不对称 NCN′ 和 PCN 钳形钯环已得到合成,并显示出良好的催化活性和选择性。这表明在各种化学合成工艺中具有应用 (Roffe 等人,2016)

癌症治疗中的光细胞毒性

含有 N,N'-双齿 N-环烷基 2-亚氨基甲基吡啶的铁(III)配合物在暴露于红光时表现出显着的光细胞毒性。该特性可用于开发癌症的新疗法,特别是在涉及受控光照射的疗法中 (Basu 等人,2014)

金属离子的检测

由 (吡啶-2-基)甲胺与其他试剂反应形成的化合物已被研究用于选择性检测 Hg 和 Ni 离子。这突出了在环境监测和测试中的潜在应用 (Aggrwal 等人,2021)

缓蚀

与 (1-(吡啶-4-基)哌啶-4-基)甲胺密切相关的哌啶衍生物已被研究其作为铁上缓蚀剂的潜力。这可能对金属腐蚀是一个问题的工业应用产生影响 (Kaya 等人,2016)

作用机制

The mechanism of action for “(1-(Pyridin-4-yl)piperidin-4-yl)methanamine” is not specified in the search results. It’s important to note that the mechanism of action for a compound can vary greatly depending on its intended use and the system in which it is used .

安全和危害

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

属性

IUPAC Name

(1-pyridin-4-ylpiperidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTMDVFGRFFOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166954-15-0
Record name [1-(pyridin-4-yl)piperidin-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-(4-pyridyl)piperidine-4-methanol (5.87 g, 30.6 mmol), phthalimide (4.59 g, 31.2 mmol), and triphenylphosphine (8.10 g, 30.9 mmol) in 125 mL of THF at −5° C. was treated with a solution of diethyl azodicarboxylate (5.38 g, 30.9 mmol) in THF (40 mL). After 16 h, the mixture was poured into EtOAc and 1 N HCl. The aqueous layer was washed with EtOAc (2×), pH adjusted to 12 by addition of 5 N NaOH, and washed with EtOAc (3×). The combined organic extracts were dried (K2CO3) and concentrated, yielding 8.45 g (86%). The crude material (5.47 g, 17.0 mmol) was then treated with hydrazine hydrate (3.5 mL, 60.0 mmol) in EtOH (50 ML). The mixture was heated at 75° C. for 5 h, cooled, diluted with CH2Cl2 (100 mL), and cooled to 0° C. The solid was removed by filtration; and the filtrate was concentrated, yielding 3.32 g of the title compound which was used without further purification.
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.87 g
Type
reactant
Reaction Step Three
Quantity
4.59 g
Type
reactant
Reaction Step Three
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
5.38 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude material
Quantity
5.47 g
Type
reactant
Reaction Step Four
Quantity
3.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

At 0° C., BH3-DMS (1.089 ml, 11.336 mmol, 4 eq) and BF3-Et2O (355 4 2.83 mmol, 1 eq) were added to a solution of 1-(pyridin-4-yl)piperidine-4-carbonitrile (530 mg, 2.83 mmol, 1 eq) in THF (10 ml) and heated for 1 h at boiling temperature. The reaction mixture was hydrolyzed with MeOH (15 ml) and concentrated under reduced pressure. The white solid so obtained was used in the next stage without being purified further. Yield: quantitative
[Compound]
Name
BH3-DMS
Quantity
1.089 mL
Type
reactant
Reaction Step One
Quantity
2.83 mmol
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。